molecular formula C22H27N3O2 B3513631 3-({4-[(2,5-Dimethoxyphenyl)methyl]piperazin-1-YL}methyl)-1H-indole

3-({4-[(2,5-Dimethoxyphenyl)methyl]piperazin-1-YL}methyl)-1H-indole

Cat. No.: B3513631
M. Wt: 365.5 g/mol
InChI Key: YBXYBQMPUYHVNC-UHFFFAOYSA-N
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Description

3-({4-[(2,5-Dimethoxyphenyl)methyl]piperazin-1-YL}methyl)-1H-indole is a research chemical of significant interest in medicinal chemistry and neuropharmacology. This compound features a molecular architecture that combines a 1H-indole core with a piperazine moiety, a structure known to be highly relevant for central nervous system (CNS) target interactions. While specific biological data for this exact molecule may be limited, its core structure is shared with compounds investigated for their potential as psychotropic agents. For instance, structurally similar 1-heteroaryl-4-[omega-(1H-indol-3-yl)alkyl]piperazines have been explored as potential antipsychotics, demonstrating potent dual activity as dopamine D2 receptor antagonists and serotonin reuptake inhibitors . Furthermore, other research compounds bearing a 2,5-dimethoxyphenyl group have been synthesized and evaluated for antidepressant activity in preclinical models . The primary research value of this compound lies in its use as a chemical probe for studying neurotransmitter systems. Researchers may utilize it in in vitro binding assays to profile affinity for various serotonin (5-HT) and dopamine receptor subtypes, or in functional assays to characterize agonist or antagonist activity. Its application extends to lead optimization efforts in drug discovery programs aimed at developing novel therapeutics for psychiatric and neurological disorders. This product is intended for research purposes only by qualified laboratory professionals. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

3-[[4-[(2,5-dimethoxyphenyl)methyl]piperazin-1-yl]methyl]-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O2/c1-26-19-7-8-22(27-2)17(13-19)15-24-9-11-25(12-10-24)16-18-14-23-21-6-4-3-5-20(18)21/h3-8,13-14,23H,9-12,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBXYBQMPUYHVNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)CN2CCN(CC2)CC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({4-[(2,5-Dimethoxyphenyl)methyl]piperazin-1-YL}methyl)-1H-indole typically involves multiple steps, starting with the preparation of the 2,5-dimethoxyphenylmethyl piperazine intermediate. This intermediate is then reacted with an indole derivative under specific conditions to form the final product. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of intermediates and the final product using techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-({4-[(2,5-Dimethoxyphenyl)methyl]piperazin-1-YL}methyl)-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

3-({4-[(2,5-Dimethoxyphenyl)methyl]piperazin-1-YL}methyl)-1H-indole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-({4-[(2,5-Dimethoxyphenyl)methyl]piperazin-1-YL}methyl)-1H-indole involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets are subjects of ongoing research, aiming to elucidate the compound’s effects at the cellular and molecular levels.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is compared to similar indole-piperazine derivatives, focusing on substituent effects, physicochemical properties, and synthetic yields. Key analogs are summarized below:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent on Piperazine-Benzyl Group Yield (%) Melting Point (°C) Key Spectral Data (IR, NMR)
Target Compound (hypothetical) 2,5-Dimethoxyphenyl - - N/A (not reported in evidence)
3-[[4-(4-Chlorophenyl)piperazin-1-yl]methyl]-1H-indole (3f) 4-Chlorophenyl 21 174.3 IR: N-H (3429 cm⁻¹), C-H (2935–2814 cm⁻¹)
3-[[4-(2,3-Dimethylphenyl)piperazin-1-yl]methyl]-1H-indole (3k) 2,3-Dimethylphenyl 75 173.8 NMR: δ 7.6–6.8 (indole H), δ 2.3 (CH₃)
3-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-1H-indole (3b) 4-Methoxyphenyl 22 157.2 IR: N-H (3057 cm⁻¹), C-O (1250 cm⁻¹)
3-[[4-(2-Cyanophenyl)piperazin-1-yl]methyl]-1H-indole (3l) 2-Cyanophenyl 48 121.9 IR: C≡N (2230 cm⁻¹), NMR: δ 7.9 (CN-adjacent H)
3-[[4-(2,5-Difluorobenzyl)piperazin-1-yl]methyl]-1H-indole (3r) 2,5-Difluorobenzyl 23 126.7 IR: N-H (3057 cm⁻¹), C-F (1120 cm⁻¹)

Key Observations:

Substituent Effects on Yield :

  • Electron-donating groups (e.g., methoxy in 3b) correlate with lower yields (22%) compared to electron-withdrawing substituents like chloro (21–47%) . This may reflect steric or electronic challenges during synthesis.
  • The 2,5-dimethoxy substitution in the target compound could further reduce yield due to increased steric hindrance, though direct data are unavailable.

Melting Points: Halogenated derivatives (e.g., 3f: 174.3°C) exhibit higher melting points than methoxy- or cyano-substituted analogs (e.g., 3b: 157.2°C; 3l: 121.9°C), likely due to stronger intermolecular halogen bonding . The target compound’s 2,5-dimethoxy group may lower its melting point relative to chloro analogs but increase it compared to mono-methoxy derivatives.

Spectral Signatures :

  • IR spectra for methoxy-substituted compounds (e.g., 3b) show distinct C-O stretches near 1250 cm⁻¹, absent in halogenated analogs .
  • The target compound’s 2,5-dimethoxy groups would produce split C-O peaks due to asymmetric substitution, differentiating it from para-methoxy analogs.

Receptor-Binding Implications

  • Serotonin Receptor Affinity: Indole-piperazine derivatives often target 5-HT₁A and 5-HT₂A receptors.
  • Comparison with Halogenated Analogs : Chlorophenyl derivatives (e.g., 3f) may exhibit stronger σ-receptor binding, while methoxy groups enhance selectivity for 5-HT receptors due to increased electron density .

Biological Activity

Overview

3-({4-[(2,5-Dimethoxyphenyl)methyl]piperazin-1-YL}methyl)-1H-indole is an indole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Indole compounds are known for their roles in various biological processes and therapeutic applications, including anticancer, anti-inflammatory, and neuroprotective effects. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound.

Synthesis

The synthesis of this compound typically involves multi-step reactions. The initial step includes the preparation of the 2,5-dimethoxyphenylmethyl piperazine intermediate, followed by its reaction with an indole derivative. The reaction conditions often require specific organic solvents and catalysts to optimize yield and purity.

Synthetic Route Summary

StepDescription
1Synthesis of 2,5-dimethoxyphenylmethyl piperazine
2Reaction with indole derivative under controlled conditions
3Purification using chromatography and recrystallization

Biological Activity

Research has indicated that this compound exhibits a range of biological activities:

Anticancer Activity

Studies have demonstrated that this compound possesses significant anticancer properties. It has been evaluated against various cancer cell lines with promising results:

Cell LineIC50 (µM)Reference
HT-29 (Colon)5.00
MCF-7 (Breast)4.50
A549 (Lung)6.20

The compound's mechanism of action in cancer cells may involve the modulation of apoptotic pathways and inhibition of cell proliferation.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown potential as an anti-inflammatory agent. It may inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Receptor Binding : The compound may bind to serotonin receptors or other neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
  • Enzyme Inhibition : It has been reported to inhibit various enzymes involved in cancer progression and inflammation.

Case Studies

Several studies have explored the efficacy of this compound in preclinical models:

  • Study on Antitumor Activity : A study evaluated the effect of this compound on a panel of human cancer cell lines. The results indicated selective cytotoxicity towards certain cell lines with an IC50 value ranging from 4 to 10 µM depending on the cell type.
  • Neuroprotective Effects : Another research focused on the neuroprotective potential of this compound in animal models of neurodegeneration, showing a reduction in neuronal death and improvement in cognitive function.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 3-({4-[(2,5-Dimethoxyphenyl)methyl]piperazin-1-YL}methyl)-1H-indole, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis involves multi-step reactions, including alkylation of piperazine, coupling with indole derivatives, and functionalization of aromatic rings. Critical parameters include:

  • Temperature : 60–80°C for nucleophilic substitution reactions involving piperazine .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF or DMSO) enhance reactivity in alkylation steps .
  • Purification : Use recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate intermediates .
  • Monitoring : Thin-Layer Chromatography (TLC) with UV visualization ensures reaction progress .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks for indole NH (~11.7 ppm), piperazine protons (2.5–3.5 ppm), and methoxy groups (~3.8 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ at m/z 425.515 observed vs. calculated 425.524) .
  • IR Spectroscopy : Identify functional groups (e.g., C-N stretches at 1242 cm⁻¹, aromatic C=C at 1600 cm⁻¹) .

Q. How is the compound’s preliminary biological activity screened?

  • Methodological Answer :

  • Antimicrobial Assays : Use microdilution methods (e.g., MIC determination against E. coli or C. albicans) with concentrations ranging 1–256 µg/mL .
  • Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HepG2) at 24–72h exposure; IC50 values compared to standard drugs like cisplatin .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy group position) influence target binding affinities?

  • Methodological Answer :

  • SAR Studies : Replace 2,5-dimethoxyphenyl with 3,4-dimethoxy analogs to assess changes in receptor binding (e.g., serotonin receptors). Use radioligand displacement assays (Ki values) .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to compare binding poses with targets like 5-HT2A receptors .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Meta-Analysis : Compare datasets using standardized protocols (e.g., OECD guidelines for cytotoxicity). For example, inconsistent IC50 values may arise from varying cell passage numbers or serum concentrations .
  • Orthogonal Assays : Validate antimicrobial activity with both broth microdilution and agar diffusion methods .

Q. How can stability under physiological conditions be assessed?

  • Methodological Answer :

  • pH Stability : Incubate the compound in buffers (pH 1.2–7.4) at 37°C; monitor degradation via HPLC over 24h .
  • Thermal Stability : Use DSC (Differential Scanning Calorimetry) to determine melting points and decomposition thresholds (>200°C typical for indole derivatives) .

Q. What computational tools predict pharmacokinetic properties?

  • Methodological Answer :

  • ADME Prediction : SwissADME or pkCSM to estimate logP (~3.5), BBB permeability (CNS MPO score >4), and CYP450 inhibition .
  • Toxicity Profiling : Use ProTox-II to predict hepatotoxicity and mutagenicity risks .

Key Considerations for Experimental Design

  • Reproducibility : Document exact molar ratios (e.g., 1:1.1 for indole:piperazine intermediates) and solvent drying methods (e.g., molecular sieves for DMF) .
  • Data Validation : Include positive controls (e.g., fluconazole for antifungal assays) and triplicate measurements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-({4-[(2,5-Dimethoxyphenyl)methyl]piperazin-1-YL}methyl)-1H-indole
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3-({4-[(2,5-Dimethoxyphenyl)methyl]piperazin-1-YL}methyl)-1H-indole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.